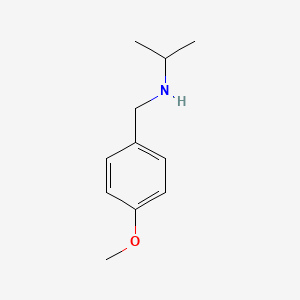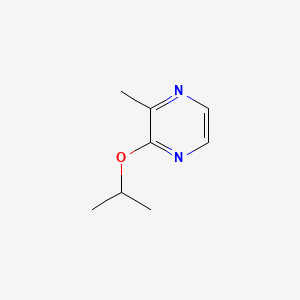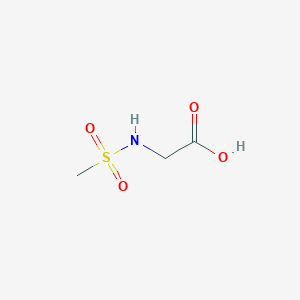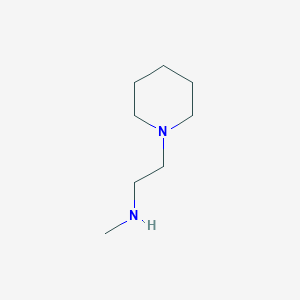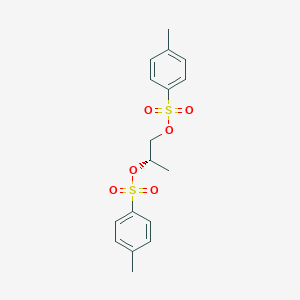
Mesitylglyoxylsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Mesitylglyoxylic acid can be represented by the SMILES stringCc1cc(C)c(c(C)c1)C(=O)C(O)=O . The InChI representation is 1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) . Physical And Chemical Properties Analysis
Mesitylglyoxylic acid is a solid substance . It has an empirical formula of C11H12O3 and a molecular weight of 192.21 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Mesitylglyoxylsäure wird aufgrund ihrer bifunktionellen Natur bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Sie dient als Vorläufer bei der Herstellung von β-Lactam-Antibiotika wie Methicillin, Oxacillin und Nafcillin, die für die Bekämpfung bakterieller Infektionen unerlässlich sind .
Entzündungshemmende Mittel
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Allantoin, einem entzündungshemmenden Mittel. Allantoin wird in Hautpflegeprodukten aufgrund seiner keratolytischen Eigenschaften eingesetzt und bietet antimikrobielle und antiparasitäre Vorteile .
Antihypertensive Medikamente
This compound ist auch an der Herstellung von Atenolol beteiligt, einem Medikament zur Behandlung von Bluthochdruck und zur Vorbeugung von Brustschmerzen .
Aromen- und Duftstoffindustrie
Ein wichtiges Derivat von this compound ist Vanillin, das in der Aromen- und Duftstoffindustrie weit verbreitet ist. Vanillin ist ein wichtiger Bestandteil von Lebensmittelaromen, Parfüms und Arzneimitteln .
Agrochemie
Im Bereich der Agrochemie wird this compound zur Herstellung von Glyphosat verwendet, einem breitbandwirksamen systemischen Herbizid und Pflanzenvernichter. Es ist eines der am häufigsten verwendeten Herbizide in der Landwirtschaft .
Optoelektronische Geräte
Neuere Studien haben gezeigt, dass mesylierte Tritylradikale, die von this compound abgeleitet sind, als Lichtemitter in optoelektronischen Geräten verwendet werden können. Diese Materialien zeigen eine verbesserte Photolumineszenz und könnten bei der Entwicklung effizienter Leuchtdioden (LEDs) eingesetzt werden .
Organische Synthese
This compound fungiert als organischer Baustein in der Feinchemiesynthese. Seine Molekülstruktur ermöglicht die Verwendung verschiedener katalytischer, elektrochemischer und enzymatischer Verfahren zur Herstellung komplexer organischer Moleküle .
Forschung und Entwicklung
Sigma-Aldrich stellt this compound Forschern als Teil einer einzigartigen Sammlung von Chemikalien zur Verfügung, was auf ihre Verwendung in innovativen Forschungsanwendungen hindeutet. Sie erfassen jedoch keine analytischen Daten für dieses Produkt, was darauf hindeutet, dass seine Anwendungen noch erforscht werden und zu neuen Entdeckungen führen könnten .
Safety and Hazards
Mesitylglyoxylic acid is classified under GHS07 for safety and hazards . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified under Eye Irrit. 2 for hazard classifications .
Eigenschaften
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQOXNQMAUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397511 | |
| Record name | MESITYLGLYOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3112-46-7 | |
| Record name | MESITYLGLYOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the steric bulk of the mesityl group influence the conformation of mesitylglyoxylic acid?
A: The presence of the bulky mesityl group (2,4,6-trimethylphenyl) in mesitylglyoxylic acid significantly affects its molecular conformation. The ketone group is rotated 49.1 (7) degrees out of plane with the aryl ring due to steric hindrance. [] Additionally, the carboxyl group experiences further rotation of 31.2 (7) degrees from the ketone plane, leading to a distinct cisoid dicarbonyl conformation. [] This conformational preference is likely stabilized by the secondary hydrogen bonding interaction between the ketone oxygen and the carboxyl group, as discussed in the previous question.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



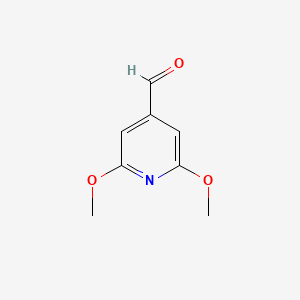

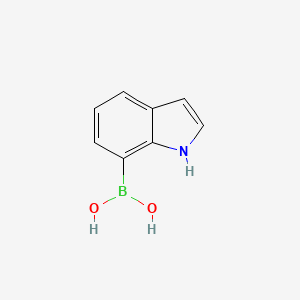
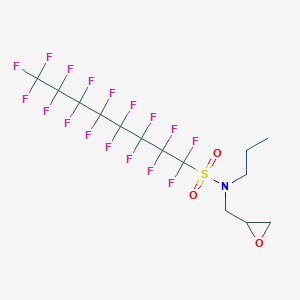
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)

